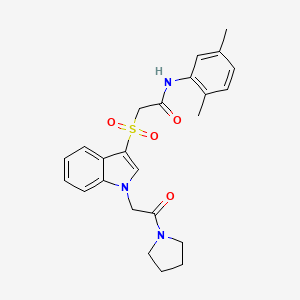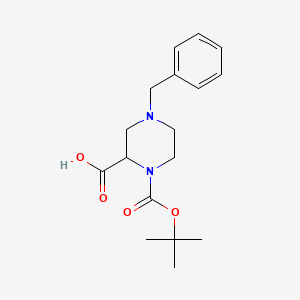
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride is an organic compound with the molecular formula C11H16ClNO. It is a derivative of ethanecarboximidate, featuring an ethyl group and a 4-methylphenyl group attached to the ethanecarboximidate moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-methylphenyl)ethanoate with an appropriate imidating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the imidate group.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride involves its reactivity with various nucleophiles and electrophiles. The imidate group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(4-methylphenyl)ethanoate: This compound is a precursor in the synthesis of the imidate derivative.
Ethyl 2-(4-methylphenyl)ethanimidate: A closely related compound with similar reactivity and applications.
Ethyl 2-(4-methylphenyl)ethanecarboxylate: Another related compound with different functional groups and reactivity.
The uniqueness of this compound lies in its specific imidate functionality, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl 2-(4-methylphenyl)ethanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-13-11(12)8-10-6-4-9(2)5-7-10;/h4-7,12H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEOSGDHVZXCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
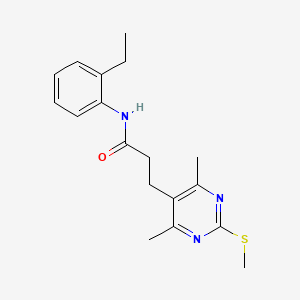

![N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2963529.png)

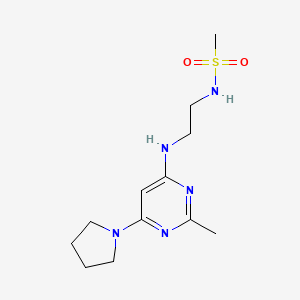
![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)
![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
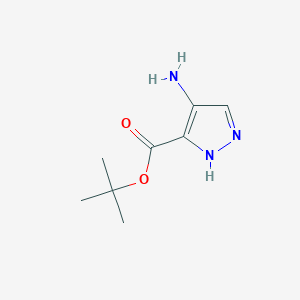

![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)

